molecular formula C7H13ClN4O B2643057 [5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride CAS No. 2287310-64-7

[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride

Cat. No.: B2643057
CAS No.: 2287310-64-7
M. Wt: 204.66
InChI Key: CJAXPRPGEIGBPV-UHFFFAOYSA-N
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Description

[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative .

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

  • 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
  • 5-(Aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

Uniqueness: What sets [5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride apart from similar compounds is its unique cyclopropylmethanol group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c8-3-5-9-7(11-10-5)6(12)4-1-2-4;/h4,6,12H,1-3,8H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAXPRPGEIGBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NNC(=N2)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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